molecular formula C11H14FNS B13273414 N-(3-fluoro-2-methylphenyl)thiolan-3-amine

N-(3-fluoro-2-methylphenyl)thiolan-3-amine

Cat. No.: B13273414
M. Wt: 211.30 g/mol
InChI Key: FWMSEXIVMASBAO-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₄FNS. It is characterized by the presence of a thiolane ring attached to a fluorinated methylphenyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 3-fluoro-2-methylphenylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)thiolan-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-2-methylphenyl)thiolan-3-amine shares structural similarities with other thiolane and fluorinated phenyl derivatives.
  • Compounds such as N-(3-chloro-2-methylphenyl)thiolan-3-amine and N-(3-bromo-2-methylphenyl)thiolan-3-amine are structurally related.

Uniqueness

  • The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs.
  • The specific arrangement of the thiolane ring and the fluorinated phenyl group contributes to its distinct chemical behavior and potential applications.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14FNS/c1-8-10(12)3-2-4-11(8)13-9-5-6-14-7-9/h2-4,9,13H,5-7H2,1H3

InChI Key

FWMSEXIVMASBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCSC2

Origin of Product

United States

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